N-Methylguanidine-d3
Overview
Description
N-Methylguanidine-d3 is a derivative of guanidine, where the methyl group is substituted with three deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in understanding reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylguanidine-d3 typically involves the reaction of guanidine with trideuteriomethyl iodide. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide, under basic conditions provided by a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the guanidine nitrogen attacks the trideuteriomethyl iodide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methylguanidine-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trideuteriomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .
Scientific Research Applications
N-Methylguanidine-d3 has several applications in scientific research:
Chemistry: It is used as a labeled compound in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of guanidine derivatives in biological systems.
Medicine: It serves as a tool in drug development and pharmacokinetics to understand the behavior of guanidine-containing drugs.
Industry: It is used in the synthesis of isotopically labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-Methylguanidine-d3 involves its interaction with biological molecules through hydrogen bonding and ionic interactions. The deuterium atoms provide a unique isotopic effect that can influence the reaction kinetics and pathways. The compound targets specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Guanidine: The parent compound, widely used as a strong base in organic synthesis.
Methylguanidine: Similar to N-Methylguanidine-d3 but with hydrogen atoms instead of deuterium.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine nitrogen atoms and are used in various catalytic and biological applications
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms also affects the compound’s physical and chemical properties, making it valuable in specialized research applications .
Properties
IUPAC Name |
2-(trideuteriomethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJGSNFBQVOTG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662103 | |
Record name | N''-(~2~H_3_)Methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-65-6 | |
Record name | N-(Methyl-d3)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N''-(~2~H_3_)Methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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